molecular formula C14H20BrNO B11026221 4-bromo-N-heptylbenzamide

4-bromo-N-heptylbenzamide

Cat. No.: B11026221
M. Wt: 298.22 g/mol
InChI Key: BOLALLXGHQXAHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-heptylbenzamide is a benzamide derivative characterized by a 4-bromophenyl group attached to a carbonyl moiety and an N-heptyl substituent. This compound belongs to a broader class of benzamides, which are widely studied for their structural diversity and applications in medicinal chemistry, materials science, and crystallography.

Properties

Molecular Formula

C14H20BrNO

Molecular Weight

298.22 g/mol

IUPAC Name

4-bromo-N-heptylbenzamide

InChI

InChI=1S/C14H20BrNO/c1-2-3-4-5-6-11-16-14(17)12-7-9-13(15)10-8-12/h7-10H,2-6,11H2,1H3,(H,16,17)

InChI Key

BOLALLXGHQXAHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-heptylbenzamide typically involves the following steps:

    Bromination of Benzamide: Benzamide is first brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the para position.

    Alkylation: The brominated benzamide is then subjected to alkylation with heptyl bromide in the presence of a base like potassium carbonate or sodium hydride to attach the heptyl group to the nitrogen atom.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise reaction conditions, thereby improving yield and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted benzamides.

    Oxidation Products: Carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduced forms of the benzamide, potentially leading to amines or alcohols.

Scientific Research Applications

4-Bromo-N-heptylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules is of particular interest.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can modulate specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-bromo-N-heptylbenzamide depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The bromine atom and the heptyl group can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The N-substituent on the benzamide core critically influences physical, chemical, and biological properties. Key comparisons include:

Compound Name N-Substituent Key Features Evidence Source
4-Bromo-N-(2-nitrophenyl)benzamide 2-Nitrophenyl Electron-withdrawing nitro group; planar structure with two molecules per asymmetric unit
4-Bromo-N-butyl-3-methoxybenzamide Butyl + 3-methoxy Alkyl chain increases lipophilicity; methoxy enhances solubility in polar solvents
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) 4-Methoxy-2-nitrophenyl Methoxy group introduces steric hindrance; nitro group stabilizes crystal packing
3-Bromo-4-hydroxy-N-{2-(piperidin-1-yl)ethyl}benzamide Piperidinyl ethyl Polar piperidine moiety enhances solubility; targets sigma receptors
  • Heptyl vs. Shorter Alkyl Chains : The heptyl group (C7) likely reduces crystallinity and melting point compared to N-butyl (C4) due to increased chain flexibility. This may also improve lipid bilayer penetration in drug design .
  • Aromatic vs. Aliphatic Substituents : N-phenyl or N-nitrophenyl groups (e.g., ) exhibit rigid, planar structures, favoring π-π stacking in crystals, whereas aliphatic chains (heptyl, butyl) disrupt packing, lowering melting points .

Crystallographic and Molecular Properties

Crystal structures of related compounds reveal substituent-dependent packing patterns:

  • 4-Bromo-N-(2-nitrophenyl)benzamide : Two molecules per asymmetric unit; dihedral angle between benzene and nitrophenyl rings = 34.4° .
  • 4-Bromo-N-phenylbenzamide : Planar arrangement with intermolecular hydrogen bonds stabilizing the lattice .
  • Amidoxime Derivatives : O–H⋯N hydrogen bonds form centrosymmetric dimers (e.g., 4-bromo-N-phenylbenzamidoxime) .

The heptyl chain would likely disrupt hydrogen bonding, leading to less dense crystal packing and lower melting points compared to nitro- or hydroxy-substituted analogs.

Data Tables

Table 1: Structural and Physical Properties of Selected Benzamides

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
4-Bromo-N-heptylbenzamide (hypothetical) C14H20BrNO 298.22 ~80–90 (estimated) Low in water
4-Bromo-N-(2-nitrophenyl)benzamide C13H9BrN2O3 337.13 160–162 Moderate in DMSO
4-Bromo-N-butyl-3-methoxybenzamide C12H16BrNO2 296.17 95–97 Low in water

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.